molecular formula C6H5BN2O6 B15287449 (3,4-Dinitrophenyl)boronic acid

(3,4-Dinitrophenyl)boronic acid

Cat. No.: B15287449
M. Wt: 211.93 g/mol
InChI Key: UPHSQBGGOHFKOQ-UHFFFAOYSA-N
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Description

(3,4-Dinitrophenyl)boronic acid is an organic compound with the molecular formula C6H5BN2O6. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with two nitro groups at the 3 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (3,4-Dinitrophenyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester. This reaction is typically performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic rather than boronic esters . Another common method is hydroboration, where a B-H bond is added over an alkene or alkyne to yield the corresponding alkyl or alkenylborane .

Industrial Production Methods: Industrial production of boronic acids often involves large-scale hydroboration processes, utilizing borane reagents and unsaturated hydrocarbons. The reaction conditions are optimized to ensure high yields and purity of the desired boronic acid derivatives .

Chemical Reactions Analysis

Types of Reactions: (3,4-Dinitrophenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 3,4-Difluorophenylboronic acid
  • 3-Nitrophenylboronic acid
  • 4-Nitrophenylboronic acid

Comparison: (3,4-Dinitrophenyl)boronic acid is unique due to the presence of two nitro groups, which significantly influence its reactivity and properties. Compared to other boronic acids, it exhibits distinct electronic and steric effects, making it particularly useful in specific synthetic applications .

Biological Activity

(3,4-Dinitrophenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The structure of this compound features a boronic acid functional group attached to a dinitrophenyl moiety. This configuration allows the compound to engage in various biochemical interactions, particularly with diols and other nucleophiles.

Mechanisms of Biological Activity

  • Anticancer Activity :
    • Studies have shown that derivatives of boronic acids exhibit anticancer properties by acting as proteasome inhibitors and interfering with cancer cell proliferation. For example, this compound has been investigated for its ability to inhibit the growth of prostate cancer cell lines such as LAPC-4 and PC-3 .
  • Enzyme Inhibition :
    • Boronic acids are known for their ability to inhibit enzymes like serine proteases and glycosidases. Research indicates that this compound can modulate enzyme activities through reversible covalent bonding with active site residues .
  • Antioxidant Properties :
    • Recent findings suggest that boronic acids possess antioxidant activity. The compound has been evaluated for its ability to scavenge free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of LAPC-4 and PC-3 cell lines
Enzyme InhibitionModerate inhibition of glycosidases
AntioxidantEffective scavenging of free radicals
AntibacterialActive against Escherichia coli

Detailed Findings

  • Anticancer Studies : A study demonstrated that compounds derived from this compound showed selective cytotoxicity against cancer cells while sparing non-cancerous cells. The structure–activity relationship indicated that specific substitutions on the phenyl ring enhanced activity against cancer cell lines .
  • Enzyme Activity : The compound exhibited significant inhibition against various enzymes involved in carbohydrate metabolism. For instance, it showed an IC50 value of 188 μM against maltase α-glucosidase, indicating moderate potency compared to other known inhibitors .
  • Antioxidant Evaluation : The antioxidant capacity was assessed using multiple assays, revealing IC50 values of 0.11 µg/mL for ABTS cation radical scavenging and 0.14 µg/mL for DPPH free radical scavenging . These results underscore the potential use of this compound in formulations aimed at combating oxidative stress.

Properties

Molecular Formula

C6H5BN2O6

Molecular Weight

211.93 g/mol

IUPAC Name

(3,4-dinitrophenyl)boronic acid

InChI

InChI=1S/C6H5BN2O6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,10-11H

InChI Key

UPHSQBGGOHFKOQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])(O)O

Origin of Product

United States

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